molecular formula C18H19N5O3S B12183389 N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12183389
M. Wt: 385.4 g/mol
InChI Key: SZIUVZFMEWJMNY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the tetrazole ring: This step often involves the use of azide compounds under specific conditions to form the tetrazole ring.

    Attachment of the dimethoxyphenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: These compounds share the benzothiophene core and may have similar biological activities.

    Tetrazole-containing compounds: These compounds contain the tetrazole ring and are known for their diverse pharmacological properties.

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H19N5O3S/c1-25-13-8-7-11(9-14(13)26-2)20-17(24)16-12-5-3-4-6-15(12)27-18(16)23-10-19-21-22-23/h7-10H,3-6H2,1-2H3,(H,20,24)

InChI Key

SZIUVZFMEWJMNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4)OC

Origin of Product

United States

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